molecular formula C24H33N3O4 B3321893 m-Ranolazine CAS No. 1393717-46-8

m-Ranolazine

Cat. No.: B3321893
CAS No.: 1393717-46-8
M. Wt: 427.5 g/mol
InChI Key: IMZMNTQZVWHTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Ranolazine ( 1393717-46-8) is an impurity standard of the anti-anginal drug Ranolazine, essential for quality control and analytical research in pharmaceutical development. Ranolazine is a piperazine derivative approved for the treatment of chronic angina. Its primary mechanism of action, distinct from other anti-ischemic drugs, involves the inhibition of the late sodium current (late INa) in cardiac cells . By blocking this pathophysiological current, Ranolazine reduces intracellular sodium accumulation, which subsequently decreases calcium overload via the sodium-calcium exchanger . This process improves myocardial relaxation, reduces diastolic tension, and enhances coronary blood flow, thereby alleviating ischemia without significantly affecting heart rate or blood pressure . Beyond its anti-anginal effects, research has revealed that Ranolazine exhibits a broader pharmacological profile, including antiarrhythmic properties through its action on cardiac ion channels , as well as potential cardioprotective, antioxidant, and neuroprotective effects . As a metabolite or impurity reference, this compound is a critical tool for researchers ensuring the purity, stability, and safety of Ranolazine formulations. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-6-4-7-19(2)24(18)25-23(29)16-27-12-10-26(11-13-27)15-20(28)17-31-22-9-5-8-21(14-22)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMNTQZVWHTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393717-46-8
Record name m-Ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G9Y3F3WV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural and Synthetic Investigations of Ranolazine

Advanced Synthetic Methodologies for Ranolazine (B828) Production

The synthesis of Ranolazine involves the strategic assembly of three key molecular fragments: the N-(2,6-dimethylphenyl)acetamide moiety, the piperazine (B1678402) linker, and the 2-hydroxy-3-(2-methoxyphenoxy)propyl side chain. Various synthetic pathways have been developed, differing primarily in the sequence of coupling these building blocks.

Chemical Routes and Reaction Mechanisms

The synthesis of Ranolazine typically relies on well-established organic reactions, including Williamson ether synthesis, nucleophilic substitution, and acylation reactions.

A critical step in Ranolazine synthesis is the formation of the ether linkage within the 2-hydroxy-3-(2-methoxyphenoxy)propyl side chain. This is commonly achieved through a Williamson ether synthesis or related epoxide chemistry. The process generally begins with the reaction of guaiacol (B22219) (2-methoxyphenol) with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). This reaction, often conducted in solvents like water, dioxane, or toluene, yields the key intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) , also known as guaiacol glycidyl (B131873) ether newdrugapprovals.orggoogleapis.comgoogle.comgoogle.comgoogle.compatsnap.comresearchgate.netsmolecule.com.

The mechanism involves the deprotonation of guaiacol by the base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. This nucleophilic attack, characteristic of an SN2 reaction, leads to the displacement of the chloride ion and the formation of the ether bond, resulting in the epoxide intermediate wikipedia.orgmasterorganicchemistry.comyoutube.com.

Reaction Example (Williamson Ether Synthesis): Guaiacol + Epichlorohydrin + Base → 1-(2-methoxyphenoxy)-2,3-epoxypropane

This reaction is fundamental for constructing the phenoxypropyl portion of the Ranolazine molecule.

The piperazine ring serves as a central linker, connecting the two main fragments of Ranolazine. Its functionalization typically occurs through nucleophilic substitution or epoxide ring-opening reactions. Two primary synthetic strategies are employed:

Formation of the Piperazinyl Acetamide (B32628) Intermediate: The synthesis often begins with the N-acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugfuture.comdrugapprovalsint.comgoogle.comgoogle.com. This intermediate is then reacted with piperazine in a nucleophilic substitution reaction. The secondary amine of piperazine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide newdrugapprovals.orggoogleapis.comgoogle.comquickcompany.indrugapprovalsint.comgoogle.comgoogle.comejpmr.comchemicalbook.comjustia.com. This condensation is typically performed in alcoholic solvents like ethanol (B145695) or methanol (B129727) under reflux conditions newdrugapprovals.orggoogleapis.comgoogle.comquickcompany.indrugapprovalsint.comgoogle.comchemicalbook.comjustia.com. Careful control of the molar ratio of piperazine to the chloroacetamide is essential to minimize the formation of disubstituted piperazine byproducts newdrugapprovals.orggoogleapis.comgoogle.com.

Reaction Scheme Example: N-(2,6-dimethylphenyl)-2-chloroacetamide + Piperazine → N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Formation of the Hydroxypropyl Piperazine Intermediate: Alternatively, piperazine can first react with the epoxide intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane . This involves the nucleophilic attack of piperazine on the epoxide ring, leading to its opening and the introduction of a hydroxyl group. This reaction yields 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol googleapis.comgoogle.comdrugfuture.comdrugapprovalsint.comsciencepublishinggroup.com.

Reaction Scheme Example: 1-(2-methoxyphenoxy)-2,3-epoxypropane + Piperazine → 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol

Following the formation of these respective piperazine intermediates, the final coupling step connects the two main fragments. This is achieved by reacting the piperazinyl acetamide intermediate with the epoxide intermediate, or the hydroxypropyl piperazine intermediate with the chloroacetamide intermediate. These reactions are generally carried out in polar solvents such as methanol, toluene, or dimethylformamide (DMF) under heating newdrugapprovals.orggoogleapis.comgoogle.comquickcompany.indrugapprovalsint.comgoogle.comchemicalbook.comjustia.comsciencepublishinggroup.com.

The formation of the N-(2,6-dimethylphenyl)acetamide fragment involves an N-acylation reaction. This is typically accomplished by reacting 2,6-dimethylaniline with chloroacetyl chloride. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction generates hydrogen chloride (HCl), which is neutralized by a base, such as triethylamine (B128534) or sodium carbonate, to drive the reaction forward and prevent side reactions newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugfuture.comdrugapprovalsint.comgoogle.comgoogle.com. This process yields the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugfuture.comdrugapprovalsint.comgoogle.comgoogle.comchemicalbook.comjustia.com.

Reaction Scheme Example (N-Acylation): 2,6-dimethylaniline + Chloroacetyl Chloride + Base → N-(2,6-dimethylphenyl)-2-chloroacetamide

This reaction is a standard method for synthesizing amides from amines and acyl halides.

Optimization of Synthetic Processes for Research Purity and Yield

Optimizing the synthesis of Ranolazine is crucial for achieving high purity and yield, essential for pharmaceutical applications. Research has focused on refining reaction conditions, minimizing byproduct formation, and developing efficient purification strategies.

Impurities in Ranolazine synthesis can arise from various sources, including incomplete reactions, side reactions, and the use of excess reagents. Key impurities and their origins include:

Disubstituted Piperazine Derivatives: These can form when piperazine reacts with more than one molecule of the electrophilic intermediate, particularly if an excess of piperazine is not managed properly or if reaction conditions favor double alkylation newdrugapprovals.orggoogleapis.comgoogle.com.

Unreacted Starting Materials or Intermediates: Incomplete conversion of reactants can lead to residual starting materials or intermediates in the final product newdrugapprovals.orggoogleapis.comgoogle.com.

Byproducts from Epoxide Reactions: The reaction of epoxides, especially under alkaline conditions, can lead to ring-opening side reactions, polymerization, or the formation of isomeric products newdrugapprovals.orggoogleapis.com.

Dimer Formation: Ether dimer impurities have been identified and can form through specific side reactions during the synthesis sciencepublishinggroup.com.

Strategies to control these impurities include:

Stoichiometric Control: Precise control over the molar ratios of reactants, especially piperazine, is vital to prevent disubstitution newdrugapprovals.orggoogleapis.comgoogle.com.

pH Management: Adjusting pH during reaction steps or work-up can significantly influence selectivity and minimize unwanted side reactions. For instance, forming piperazine salts (e.g., phosphate) can improve control during alkylation googleapis.comsciencepublishinggroup.com.

Solvent Optimization: The choice of solvent affects reaction kinetics, solubility, and impurity profiles. Common solvents include methanol, ethanol, toluene, and DMF newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugapprovalsint.comgoogle.comchemicalbook.comjustia.comsciencepublishinggroup.com. "Green chemistry" approaches utilizing water as a solvent have also been explored to reduce environmental impact and potentially minimize impurities researchgate.netresearchgate.netrsc.org.

Purification Techniques: Post-synthesis purification is critical. Crystallization from various solvent systems (e.g., ethanol/ethyl acetate (B1210297) mixtures) or column chromatography are standard methods googleapis.comgoogle.compatsnap.comquickcompany.indrugapprovalsint.comjustia.com. Converting Ranolazine to a salt, such as the dihydrochloride (B599025) or fumarate, followed by recrystallization, is a common strategy to achieve high purity justia.comexpertmarketresearch.com.

Typical Yields Reported in Literature:

Reaction StepYield (%)Reference(s)
N-Acylation of 2,6-dimethylaniline with chloroacetyl chloride~82 chemicalbook.comjustia.com
Condensation of N-(2,6-dimethylphenyl)-2-chloroacetamide with piperazine~63 newdrugapprovals.org
Final condensation to Ranolazine dihydrochloride~73 chemicalbook.comjustia.com
Overall synthesis yield (reported range)47-77 researchgate.net

The meticulous control of reaction parameters and the implementation of effective purification strategies are paramount for obtaining Ranolazine that meets stringent pharmaceutical quality standards.

Development of Green Chemistry Approaches and Solvent Recovery

In alignment with modern pharmaceutical manufacturing standards, significant efforts have been directed towards developing greener and more sustainable synthetic routes for ranolazine. These approaches aim to minimize environmental impact by reducing solvent usage, employing less hazardous reagents, and improving atom economy.

Solvent recovery systems are also integral to green chemistry practices in ranolazine production. For instance, systems capable of reclaiming up to 92% of methyl tert-butyl ether (MTBE) used in crystallization processes have been implemented, contributing to waste reduction and cost-effectiveness drugpatentwatch.com.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis offers a powerful alternative for the preparation of chiral pharmaceuticals like ranolazine, leveraging the high selectivity and efficiency of enzymes. Research has focused on employing lipases for the kinetic resolution of ranolazine precursors or the drug itself.

Both enantiomers of ranolazine have been synthesized using enantiopure chiral building blocks, specifically (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol researchgate.net. These chiral intermediates were obtained through the kinetic resolution of their corresponding racemic butanoates, catalyzed by immobilized lipases such as Rhizomucor miehei (Lipozyme RM IM) or Candida antarctica lipase (B570770) B (Novozym 435) researchgate.net. Furthermore, (R)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol has been synthesized from the racemate with high yield and enantiomeric excess (ee) via a stereoinversion reaction researchgate.net.

Computational studies, including enzyme-ligand docking, have been employed to screen for suitable biocatalysts for the kinetic resolution of racemic ranolazine. Candida antarctica lipase (CLEA) has been identified as a highly efficient biocatalyst for the (S)-selective kinetic resolution of (RS)-ranolazine, demonstrating high conversion and enantiomeric excess researchgate.netrsc.orgrsc.org. This approach marks a significant step in the chemo-enzymatic synthesis of (S)-ranolazine, utilizing the complete drug molecule for enzymatic catalysis, thereby changing the paradigm of biocatalysis in drug synthesis researchgate.netrsc.orgrsc.org.

Stereochemical Considerations in Ranolazine Synthesis

Ranolazine possesses a chiral center, meaning it exists as a pair of enantiomers, (R)-ranolazine and (S)-ranolazine. While the marketed form is a racemic mixture, understanding and controlling the stereochemistry is crucial for both synthesis and potential development of enantiopure forms.

Approaches for Racemic Mixture Preparation

The synthesis of racemic ranolazine typically involves the condensation of key intermediates. One common approach involves reacting N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with a suitable epoxide precursor, such as (RS)-epichlorohydrin, followed by reaction with 2-methoxyphenol rsc.orgjustia.com. Alternatively, 1-(2-methoxyphenoxy)-2,3-epoxypropane can be reacted with piperazine, and the resulting intermediate then condensed with N-(2,6-dimethylphenyl)-2-chloroacetamide justia.com.

Enantioselective Synthesis of Ranolazine Isomers

The preparation of enantiomerically pure ranolazine is primarily achieved through chiral resolution techniques or enantioselective synthesis.

Chiral Resolution: High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) has been successfully employed for both analytical and semipreparative resolution of ranolazine enantiomers nih.govresearchgate.netsymc.edu.cn. Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) CSPs, for example, have demonstrated good baseline enantioseparation under normal-phase and polar organic modes nih.gov. At a semipreparative scale, these methods can isolate enantiomers with high purity (>98.8% ee) and yield (>99.0%) nih.gov. Other CSPs, such as Chirobiotic TAG, have also been optimized for baseline separation of ranolazine enantiomers researchgate.net.

Enantioselective Synthesis: As mentioned in the chemoenzymatic section, enantiopure chiral building blocks, such as (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol, derived from enzymatic kinetic resolution, serve as precursors for the enantioselective synthesis of ranolazine researchgate.net. Computational modeling combined with wet lab screening has also identified Candida antarctica lipase as an efficient catalyst for the selective synthesis of (S)-ranolazine researchgate.netrsc.orgrsc.org.

Structure-Activity Relationship (SAR) Studies of Ranolazine and Its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the molecular structure of ranolazine and its derivatives correlates with their pharmacological activity. These studies aim to identify key structural features responsible for target interaction and to guide the design of new compounds with improved efficacy or altered profiles.

Identification of Key Pharmacophoric Features Governing Target Interaction

Ranolazine's primary mechanism of action involves the inhibition of the late sodium current (INa) in cardiac cells researchgate.netscirp.orgcda-amc.ca. SAR studies have indicated that the molecule's structure facilitates this interaction. The typical structure of ranolazine, characterized by a hydrophobic aromatic ring (2,6-dimethylphenyl group) and a hydrophilic tertiary amine (piperazine ring), separated by an amide linkage and a propanolamine (B44665) chain, is reminiscent of local anesthetics (LAs) nih.gov. This structural motif is believed to be crucial for its interaction with the sodium channel's ligand-binding site nih.gov.

The presence of the 2-methoxyphenoxy group and the specific arrangement of the piperazine ring and the N-(2,6-dimethylphenyl)acetamide moiety are critical for its activity. Modifications to these parts of the molecule have been explored to develop new generations of late INa inhibitors. For instance, research has focused on developing compounds with vastly improved properties compared to the first-generation inhibitor, ranolazine, by modifying its structure to enhance potency and selectivity acs.org. These SAR investigations have identified key pharmacophoric features that govern the interaction with sodium channels, paving the way for the design of novel cardiovascular agents.

Systematic Modification of Ranolazine Scaffold and Activity Assessment

Ranolazine's chemical structure comprises a piperazine ring, an acetamide linkage, a substituted phenyl ring, and a propyl-phenoxy ether moiety. Medicinal chemistry efforts have systematically modified this scaffold to understand how structural alterations impact its biological activity, particularly its interactions with cardiac ion channels.

Interaction with hERG Potassium Channels: Ranolazine is known to inhibit the human ether-à-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Studies investigating the structural basis of this inhibition have revealed specific amino acid residues within the hERG channel pore that are critical for Ranolazine's binding. Mutations in these residues significantly alter Ranolazine's potency. For instance, mutations at the Y652 and F656 positions in the S6 transmembrane segment of the hERG channel dramatically reduce the drug's inhibitory effect. Specifically, the Y652A mutation resulted in an approximately 22-fold increase in the IC50 value compared to wild-type (WT) hERG, while the F656A mutation led to an approximately 53-fold increase. Similarly, mutations affecting channel inactivation, such as S620T and N588K, also decreased sensitivity to Ranolazine, with IC50 values increasing by approximately 73-fold and 15-fold, respectively. These findings highlight the importance of specific structural features within the Ranolazine molecule, likely its aromatic groups, for effective interaction with the hERG channel pore. nih.govresearchgate.netnih.gov

Vasodilating Analogs: Systematic modifications to the Ranolazine scaffold have yielded analogs with altered pharmacological profiles. One notable example involves the synthesis of diazabicyclic analogs of Ranolazine, where the piperazine ring was replaced with a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety. Compounds such as (S,S,S)-5 and (S,S,R)-5, along with their epimeric mixture, were synthesized and evaluated for their vasomotor effects. These novel analogs demonstrated significantly greater vasodilating effects compared to Ranolazine itself. Their vasodilating activity was attributed to two components: an endothelium-dependent mechanism involving nitric oxide (NO) release, and a direct effect on vascular smooth muscle. Furthermore, these compounds induced the release of a prostanoid from the cyclooxygenase pathway, which contributed to their predominant vasodilation. nih.govresearchgate.net

Comparison with Similar Structures: Ranolazine's structure shares similarities with local anesthetics like lidocaine (B1675312), possessing hydrophobic and hydrophilic domains linked by an amide. However, Ranolazine's larger molecular size allows for a broader range of interactions with hERG pore side chains, particularly with residues like Y652 and F656, compared to lidocaine. nih.govresearchgate.netnih.gov

Table 1: Structure-Activity Relationship of Ranolazine on hERG Channel Inhibition

Compound/ModificationTargetAssay MethodIC50 (μM)Fold Change vs. WTCitation
Ranolazine (WT)hERGVoltage Clamp8.031.0 nih.govresearchgate.netnih.gov
RanolazinehERG (Y652A mutant)Voltage Clamp~177~22 nih.govresearchgate.netnih.gov
RanolazinehERG (F656A mutant)Voltage Clamp~426~53 nih.govresearchgate.netnih.gov
RanolazinehERG (S620T mutant)Voltage Clamp~586~73 nih.govresearchgate.netnih.gov
RanolazinehERG (N588K mutant)Voltage Clamp~120~15 nih.govresearchgate.netnih.gov

Table 2: Vasodilating Activity of Diazabicyclic Ranolazine Analogs

CompoundVasodilating Effect vs. RanolazineEndothelium-Dependent ComponentEndothelium-Independent ComponentCitation
RanolazineBaselinePresentPresent nih.govresearchgate.net
(S,S,S)-5Significantly GreaterYesYes nih.govresearchgate.net
(S,S,R)-5Significantly GreaterYesYes nih.govresearchgate.net
Epimeric mixture of 5Significantly GreaterYesYes nih.govresearchgate.net

Design and Synthesis of Novel Ranolazine Analogs for Enhanced Mechanistic Selectivity

The design of novel Ranolazine analogs focuses on achieving enhanced mechanistic selectivity, meaning greater specificity for particular biological targets or pathways, thereby potentially reducing off-target effects and improving therapeutic outcomes.

Targeting Specific Ion Channel Functions: Ranolazine's known actions include the inhibition of the late sodium current (INa,late) and the rapid delayed rectifier potassium current (IKr). Research into its analogs explores ways to fine-tune these activities or introduce new ones. For instance, the diazabicyclic analogs demonstrated enhanced vasodilating properties, representing a shift in the primary observed mechanism of action compared to Ranolazine's antianginal effects. nih.govresearchgate.net

Achieving Selectivity in Ion Channel Modulation: While not direct Ranolazine analogs, studies on other ion channel modulators highlight principles applicable to Ranolazine analog design. For example, research on SLACK (Slack channel) potassium channel inhibitors has successfully developed compounds that exhibit high potency against SLACK channels while showing minimal activity against the critical hERG channel. Compound 9, a SLACK inhibitor, demonstrated no activity on hERG or KV7.2 channels, illustrating the potential to achieve selectivity between different ion channel subtypes through targeted structural modifications. This approach is crucial for designing safer and more effective modulators. mdpi.com

Computational Drug Design and SAR: Advanced computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in the rational design of novel analogs. These methods allow researchers to predict how structural changes will affect binding affinity and biological activity, guiding the synthesis of compounds with improved selectivity for specific ion channel targets, such as neuronal sodium channels (e.g., Nav1.1) which are implicated in epilepsy. mdpi.comresearchgate.netencyclopedia.pubmdpi.commdpi.com

Molecular and Cellular Pharmacodynamics of Ranolazine

Primary Mechanisms of Ion Channel Modulation

The principal pharmacological action of ranolazine (B828) is the selective inhibition of the late component of the fast inward sodium current (I_NaL). nih.govcvpharmacology.com This current, although small under normal physiological conditions, becomes pathologically enhanced during ischemia and in certain cardiac diseases, contributing to ionic dysregulation and cellular dysfunction. ecrjournal.com

Ranolazine demonstrates a notable selectivity for the late sodium current over the peak sodium current (I_NaP), which is responsible for the rapid upstroke of the cardiac action potential. nih.govfrontiersin.org This selective inhibition is a key feature of its mechanism, allowing it to address the pathological consequences of an enhanced I_NaL without significantly affecting normal cardiac conduction and contractility. frontiersin.org

The blockade of I_NaL by ranolazine is a complex process that involves direct interaction with the pore of the voltage-gated sodium channel, NaV1.5. nih.gov Ranolazine has been shown to interact with the inactivated state of the sodium channel, a characteristic that contributes to its use-dependent and frequency-dependent properties. nih.gov Studies have demonstrated that ranolazine can cause a hyperpolarizing shift in the steady-state inactivation curve of the sodium channel, indicating a higher affinity for the inactivated state. nih.gov Furthermore, it has been observed to slow the recovery from inactivation, which is a key factor in its frequency-dependent blockade. nih.gov

The inhibitory effect of ranolazine on the late sodium current is multifaceted, exhibiting dependence on several key physiological and pharmacological parameters. ecrjournal.comnih.gov

Voltage-Dependence: The inhibition of the peak sodium current by ranolazine is more pronounced at more depolarized membrane potentials. For instance, in HEK-293 cells expressing NaV1.5, the IC50 for peak I_Na inhibition decreased as the holding potential was made more positive, demonstrating a clear voltage-dependent action. nih.gov This property suggests that ranolazine's effects may be more pronounced in depolarized or ischemic tissues. nih.gov

Concentration-Dependence: Ranolazine reduces I_NaL in a concentration-dependent manner. The potency of this inhibition, as measured by the half-maximal inhibitory concentration (IC50), has been determined in various experimental models. nih.govfrontiersin.org

Frequency-Dependence (Use-Dependence): The blockade of both peak and late sodium currents by ranolazine is enhanced at higher stimulation frequencies. nih.gov This "use-dependent" block means that the inhibitory effect of ranolazine becomes more pronounced during tachycardia or in rapidly firing myocardial cells, which are often associated with pathological conditions. nih.gov This is attributed to the drug having more opportunities to bind to the open and inactivated states of the sodium channel during rapid firing and less time to dissociate during the shorter diastolic intervals. researchgate.net

The following interactive table summarizes the concentration-dependent and frequency-dependent inhibition of the late sodium current (I_NaL) by ranolazine in experimental models.

Cell Type/ModelCurrentFrequency (Hz)IC50 (µM)
Canine Ventricular MyocytesLate I_NaL-5.9
Canine Ventricular MyocytesPeak I_Na-294
Rabbit Ventricular MyocytesLate I_NaL-17
Rabbit Ventricular MyocytesPeak I_Na-1329
R1623Q mutant Na+ channels (HEK293 cells)Late I_NaL0.17.5
R1623Q mutant Na+ channels (HEK293 cells)Late I_NaL17.3
R1623Q mutant Na+ channels (HEK293 cells)Late I_NaL22.2
R1623Q mutant Na+ channels (HEK293 cells)Late I_NaL51.9

Under ischemic conditions, the enhanced late sodium current leads to an accumulation of sodium ions within the cardiac myocyte. ecrjournal.comoup.com This intracellular sodium overload is a critical step in the pathophysiology of ischemic injury. By selectively inhibiting I_NaL, ranolazine directly mitigates this sodium influx, thereby preventing the downstream deleterious consequences. youtube.com

The rise in intracellular sodium concentration has a profound impact on the function of the sodium-calcium exchanger (NCX). cvpharmacology.com The NCX normally operates in a forward mode, extruding calcium from the cell. However, when intracellular sodium levels are high, the exchanger can reverse its direction of operation, leading to an influx of calcium into the cell. frontiersin.org This reverse mode of the NCX is a major contributor to the calcium overload that occurs during ischemia. nih.gov

By preventing the initial rise in intracellular sodium, ranolazine indirectly prevents the reversal of the NCX and the subsequent calcium influx. frontiersin.org Some studies also suggest that ranolazine may directly inhibit the reverse mode of the NCX, further contributing to the reduction of intracellular calcium. nih.gov This reduction in calcium overload is a central aspect of ranolazine's cardioprotective effects. researchgate.net

The excessive intracellular calcium that results from sodium overload leads to impaired myocardial relaxation, a condition known as diastolic dysfunction. nih.gov The elevated diastolic calcium levels cause incomplete dissociation of calcium from the myofilaments, leading to increased diastolic tension and stiffness of the ventricular wall. nih.gov This increased stiffness impairs the heart's ability to fill with blood during diastole and can compress the coronary microcirculation, further exacerbating ischemia. cvpharmacology.comnih.gov

Modulation of the Rapid Delayed Rectifier Potassium Current (IKr) / hERG Channel

Ranolazine has been demonstrated to interact with the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This interaction is a key aspect of its electrophysiological profile.

Ranolazine inhibits the IKr/hERG channel in a concentration-dependent manner. Studies have reported varying IC50 values, which is the concentration required to inhibit 50% of the current. In canine ventricular myocytes, the IC50 for IKr inhibition was found to be 11.5 μM. nih.govahajournals.org Other research, utilizing Xenopus oocytes expressing the hERG channel, determined an IC50 of 106 μmol/l. nih.gov A separate study using cell lines expressing hERG channels reported an IC50 of approximately 8.03 μM. nih.govresearchgate.net This inhibition of IKr is a significant factor in the modest prolongation of the QT interval observed with ranolazine administration. hcahealthcare.comahajournals.org

PreparationIC50 for IKr/hERG InhibitionReference
Canine Ventricular Myocytes11.5 μM nih.govahajournals.org
Xenopus Oocytes (expressing hERG)106 μmol/l nih.gov
Cell Lines (expressing hERG)8.03 μM nih.govresearchgate.net

The inhibition of IKr by ranolazine has direct consequences for cardiac repolarization. By blocking this outward potassium current, ranolazine can prolong the action potential duration (APD). nih.govcinc.org However, the net effect of ranolazine on repolarization is complex due to its multi-channel blocking properties, including its effects on the late sodium current (late I_Na). nih.govtandfonline.com In some myocardial cell types, such as epicardial cells, ranolazine produces a concentration-dependent prolongation of the APD. nih.govahajournals.org Conversely, in midmyocardial (M) cells and Purkinje fibers, where the late I_Na is more prominent, ranolazine can lead to an abbreviation of the APD. nih.govnih.govahajournals.org This differential effect results in a reduction or no change in the transmural dispersion of repolarization (TDR), which is the difference in repolarization times across the ventricular wall. nih.govahajournals.orgnih.gov Ranolazine's ability to suppress early afterdepolarizations (EADs) induced by selective IKr blockers further highlights its complex influence on repolarization. nih.govahajournals.org

Effects on Peak Sodium Current (I_Na,peak) in Atrial vs. Ventricular Myocytes

Ranolazine also modulates the peak inward sodium current (I_Na,peak), and its effects exhibit notable differences between atrial and ventricular tissues.

Ranolazine demonstrates a potent use-dependent or frequency-dependent inhibition of the peak sodium current, particularly in atrial myocytes. nih.govnih.govnih.gov This means that the blocking effect becomes more pronounced at higher heart rates. nih.gov This use-dependent block is a key factor in its atrial-selective antiarrhythmic properties. nih.govresearchgate.net By preferentially blocking sodium channels at rapid rates, ranolazine can help to suppress atrial tachyarrhythmias. nih.gov The mechanism for this use-dependent block involves the drug binding to the open or inactivated states of the sodium channel. nih.gov

The atrial selectivity of ranolazine's peak I_Na inhibition is a critical aspect of its pharmacological profile. nih.govnih.gov Several factors contribute to this differential sensitivity. Atrial myocytes inherently have a more negative resting membrane potential and a more negative steady-state inactivation curve for the sodium current compared to ventricular myocytes. nih.govnih.gov These biophysical properties, combined with the shorter diastolic intervals in the atria during rapid rates, make atrial sodium channels more susceptible to ranolazine's use-dependent block. nih.gov In contrast, the inhibition of peak I_Na in ventricular myocytes occurs at concentrations well beyond the typical therapeutic range. nih.gov For instance, the IC50 for tonic block of peak I_Na in ventricular myocytes from non-failing hearts is approximately 294 μM. nih.gov This atrial-selective action allows ranolazine to exert antiarrhythmic effects in the atria with minimal impact on ventricular conduction at normal heart rates. nih.govnih.gov

Interactions with L-Type Calcium Channels (I_CaL)

Ranolazine's interactions with L-type calcium channels (I_CaL) are generally modest at therapeutic concentrations. Studies have shown that ranolazine has a relatively small effect on the basal calcium current. nih.govnih.gov One study reported that a concentration of 100 μM resulted in only an 11.3% inhibition of the basal I_CaL. nih.govnih.gov The IC50 for inhibition of peak I_CaL in canine ventricular myocytes has been reported to be 296 μM, a concentration significantly higher than that required for its effects on other channels. nih.govahajournals.orgnih.gov

However, ranolazine can more significantly attenuate the beta-adrenoceptor-stimulated calcium current. nih.govnih.gov For example, 10 μM of ranolazine was found to inhibit the isoprenaline-induced increase in I_CaL by 47.6%. nih.govnih.gov This suggests that ranolazine's effects on calcium currents may be more pronounced under conditions of sympathetic stimulation. nih.govnih.gov The concurrent, albeit less potent, inhibition of inward calcium currents may contribute to the limited QT prolongation observed with ranolazine, providing a "repolarization reserve". nih.gov

ConditionEffect of Ranolazine on I_CaLConcentrationReference
Basal Current11.3% inhibition100 μM nih.govnih.gov
Peak I_CaL (Canine Ventricular Myocytes)IC50 of 296 μMN/A nih.govahajournals.orgnih.gov
Beta-adrenoceptor Stimulated Current (Isoprenaline-induced)47.6% inhibition of the increase10 μM nih.govnih.gov
Characterization of Weak Inhibitory Effects

Ranolazine exerts its electrophysiological effects through the inhibition of several cardiac ion currents. Notably, its inhibitory actions on certain channels are characterized as weak, particularly when compared to its more potent effects on the late sodium current. In ventricular myocytes, the two ion currents most sensitive to ranolazine are the late/persistent sodium current (late INa) and the rapidly activating delayed-rectifier potassium current (IKr). nih.gov

However, its effects on other channels are less pronounced. For instance, ranolazine is considered a weak inhibitor of the L-type calcium current (ICa,L). nih.govyoutube.com In canine ventricular myocytes, ranolazine inhibits the peak ICa,L with a 50% inhibitory concentration (IC50) of 296 μM and the late component of ICa,L with an IC50 of 50 μM. nih.govahajournals.org Within the therapeutic plasma concentration range of 2 to 8 μM, this translates to a reduction in late ICa,L by approximately 25% to 30%. nih.gov Studies on guinea pig ventricular myocytes showed that ranolazine at concentrations of 3 μM and 30 μM reduced the amplitude of ICa,L by only 8% and 13%, respectively. nih.gov

The drug also weakly inhibits the slow component of the delayed rectifier potassium current (IKs), with one study reporting a 17% inhibition at a concentration of 30 μM. ahajournals.orgnih.gov In contrast, it demonstrates little to no inhibitory effect on the transient outward potassium current (Ito) or the inward rectifier potassium current (IK1). ahajournals.orgnih.gov The following table summarizes the inhibitory concentrations for various ion channels.

Inhibitory Effects of Ranolazine on Various Ion Currents nih.govahajournals.org
Ion CurrentIC₅₀ (μM)Cell TypeNotes
Late Sodium Current (Late INa)5.9Canine Ventricular MyocytesOne of the most sensitive currents to ranolazine.
Rapidly Activating Delayed-Rectifier Potassium Current (IKr)11.5Canine Ventricular MyocytesContributes to action potential repolarization.
Late L-type Calcium Current (Late ICa)50Canine Ventricular MyocytesWeak inhibitory effect.
Sodium-Calcium Exchanger Current (INa-Ca)91Canine Ventricular MyocytesModerate inhibitory effect.
Peak L-type Calcium Current (Peak ICa)296Canine Ventricular MyocytesCharacterized as a weak inhibitory effect.
Slowly Activating Delayed-Rectifier Potassium Current (IKs)>30 (17% inhibition at 30 μM)Canine Ventricular MyocytesVery weak inhibitory effect.
Contribution to Overall Cellular Electrophysiology

In isolated canine ventricular wedge preparations, ranolazine produces a concentration-dependent prolongation of the APD in epicardial cells but causes an abbreviation of the APD in midmyocardial (M) cells. ahajournals.orgnih.gov This differential effect leads to a reduction or no significant change in the transmural dispersion of repolarization (TDR), which is the difference in repolarization time across the ventricular wall. ahajournals.orgnih.gov By reducing TDR, ranolazine may mitigate the risk of certain arrhythmias. ahajournals.orgnih.gov Furthermore, ranolazine's ability to suppress early afterdepolarizations (EADs) is another key aspect of its antiarrhythmic potential. ahajournals.orgnih.gov

Mechanisms of Myocardial Energy Metabolism Modulation

Investigating the Shift from Fatty Acid Oxidation to Glucose Oxidation in Cardiac Cells

A primary mechanism attributed to ranolazine is the modulation of myocardial energy metabolism. nih.govmdpi.com It is characterized as a partial fatty acid oxidation (pFOX) inhibitor. nih.govresearchgate.net Under normal aerobic conditions, the heart derives most of its energy (approximately 90%) from the oxidation of fatty acids. nih.gov Ranolazine partially inhibits this pathway, causing a metabolic shift that favors an increase in glucose oxidation to generate ATP. nih.govnih.gove-century.us

Studies in isolated, perfused rat hearts demonstrated that ranolazine significantly stimulates glucose oxidation under normoxic, ischemic, and reperfusion conditions. ahajournals.org In working rat hearts, a 10 μmol/L concentration of ranolazine was shown to significantly increase glucose oxidation by 1.5- to 3-fold under various conditions. ahajournals.org This shift is considered beneficial, particularly during ischemia, as glucose oxidation requires less oxygen than fatty acid oxidation for the same amount of ATP produced. nih.govnih.gov The precise molecular target for this metabolic effect is not fully elucidated, but it is proposed to involve the inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.

Impact on Cellular ATP Production Efficiency and Oxygen Consumption

The metabolic shift induced by ranolazine enhances the efficiency of oxygen utilization in the myocardium. managedhealthcareexecutive.com While fatty acid oxidation yields more ATP per mole of substrate, glucose oxidation produces more ATP per molecule of oxygen consumed. nih.govahajournals.org This improved ATP-to-oxygen ratio is particularly advantageous in ischemic conditions where oxygen supply is limited. nih.govahajournals.org

Effects on Glycolysis and Gluconeogenesis in Hepatic Models

Ranolazine's metabolic effects extend beyond cardiac tissue, with studies demonstrating significant actions in the liver. In isolated perfused rat liver models, ranolazine was found to inhibit fatty acid uptake and oxidation. nih.gov This is achieved through at least two mechanisms: the inhibition of fatty acid transport across the cell membrane and the inhibition of mitochondrial electron transfer. nih.gov

Regarding carbohydrate metabolism, ranolazine influences glycolysis and gluconeogenesis. Studies using perfused rat livers have shown that ranolazine increases glycolysis and glycogenolysis while decreasing gluconeogenesis. scirp.orgscirp.org The inhibition of gluconeogenesis was observed to be as high as 85%. scirp.org These effects were accompanied by an inhibition of oxygen consumption and an increase in the NADH/NAD+ ratio in both the cytosolic and mitochondrial compartments. scirp.orgscirp.org More recent investigations in obese mouse models suggest that ranolazine's ability to improve glycemic control and reduce hepatic steatosis may be linked to its capacity to increase the activity of hepatic pyruvate (B1213749) dehydrogenase (PDH), the rate-limiting enzyme in glucose oxidation. jci.orgnih.gov

Ancillary Molecular and Cellular Actions

Beyond its primary effects on ion channels and cardiac metabolism, ranolazine has been shown to possess several other molecular and cellular actions.

Anti-inflammatory Effects: Ranolazine has demonstrated anti-inflammatory properties. In human umbilical vein endothelial cells (HUVEC), treatment with ranolazine led to a significant reduction in the expression of adhesion molecules such as E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1) following inflammatory stimulation. nih.gov

Inhibition of Respiratory Complex I: In isolated rat heart mitochondria, ranolazine was found to be a weak inhibitor of the mitochondrial respiratory complex I. nih.gov This effect was more potent in broken or uncoupled mitochondria compared to coupled mitochondria. nih.gov

Effects on Neuronal Channels: Ranolazine has been shown to block brain sodium channel (NaV1.2) excitability. researchgate.net This suggests potential actions on axonal excitability and opens the possibility for therapeutic applications in central nervous system disorders associated with persistent sodium currents. researchgate.net

Adrenergic Receptor Antagonism: The compound exhibits antagonistic activity towards alpha-1 adrenergic receptors, which may contribute to vasodilation. youtube.comnih.gov

Inhibition of TASK-1 Channels: Ranolazine has been found to inhibit TASK-1, an atrial-specific two-pore domain potassium (K2P) channel that can be upregulated in atrial fibrillation. nih.gov

Alpha-1 Adrenergic Receptor Antagonism and Signaling Pathways

Ranolazine exhibits antagonistic effects on alpha-1 adrenergic receptors, which contributes to its vascular effects. nih.govnih.gov This action is independent of its well-known role as a late sodium current inhibitor. nih.gov In vascular smooth muscle cells, ranolazine has been shown to inhibit contractions induced by phenylephrine (B352888), an alpha-1 adrenergic agonist. nih.govresearchgate.net This effect is achieved through a dose-dependent relaxation of pre-contracted arterial rings. nih.gov

The signaling pathway involves the direct competition of ranolazine with alpha-1 adrenergic agonists for receptor binding. researchgate.net This has been demonstrated by the rightward shift of the dose-response curve for phenylephrine in the presence of ranolazine. nih.gov Furthermore, ranolazine has been observed to reduce the binding of fluorescent alpha-1 adrenergic antagonists to vascular smooth muscle cells, providing further evidence of its direct interaction with these receptors. researchgate.net The combined effect of alpha-1 adrenergic antagonism and inhibition of voltage-gated sodium channels in smooth muscle cells is thought to be a key mechanism behind the vasorelaxant properties of ranolazine. nih.govnih.gov In some models, the relaxant effects of ranolazine that are mediated by its antiadrenergic action have been shown to involve an increase in the involvement of large conductance Ca2+-activated K+ channels.

Direct Modulation of Myofilament Calcium Sensitivity

Ranolazine has been shown to directly modulate the calcium sensitivity of myofilaments, particularly in pathological conditions such as diastolic dysfunction. nih.govahajournals.orgahajournals.org In a mouse model of hypertension-induced diastolic dysfunction, ranolazine treatment reversed the increased myofilament response to calcium. nih.govahajournals.orgahajournals.org This effect is independent of changes in the late inward sodium current or calcium transients in the myocytes from these models. ahajournals.orgahajournals.org

The mechanism appears to involve a direct interaction with the contractile apparatus. nih.govahajournals.org In detergent-extracted fiber bundles from hearts with diastolic dysfunction, there is an observed increase in myofilament response to Ca2+ which is associated with the glutathionylation of myosin binding protein C. ahajournals.orgahajournals.org Ranolazine treatment was found to ameliorate this heightened Ca2+ response and improve cross-bridge kinetics. ahajournals.orgahajournals.org In some experimental models of hypertrophic cardiomyopathy, ranolazine has been shown to slightly desensitize myofilaments to calcium, contributing to its beneficial effects. researchgate.net

Experimental ModelKey FindingReference
Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mouseRanolazine reversed increased myofilament Ca2+ sensitivity and improved diastolic function. nih.govahajournals.orgahajournals.org
Detergent extracted fiber bundles from DOCA-salt heartsRanolazine ameliorated the heightened Ca2+ response and cross-bridge kinetics. ahajournals.orgahajournals.org
Mybpc3-KI mice (hypertrophic cardiomyopathy model)Ranolazine slightly desensitized myofilaments to Ca2+. researchgate.net

Influence on Stretch-Activated Channels and Na+/H+ Exchanger Activation

Mechanical stretch of myocytes can lead to an increase in sodium influx through mechanisms that include the activation of stretch-activated channels and the Na+/H+ exchanger. researchgate.net This can result in calcium overload and create a substrate for arrhythmias. researchgate.net Ranolazine has been shown to have beneficial effects in the context of myocardial stretch. researchgate.net

While direct modulation of stretch-activated channels by ranolazine is an area of ongoing investigation, its known effects on sodium and calcium homeostasis are relevant. By inhibiting the late sodium current, ranolazine can indirectly counteract the downstream consequences of stretch-induced sodium entry, thereby reducing the subsequent calcium overload. researchgate.net Some studies have suggested that the reduction in the proarrhythmic effects of stretch can be achieved through the blockade of Na+/Ca2+ and Na+/H+ exchangers. researchgate.net Ranolazine's ability to attenuate the effects of myocardial stretch is thought to be one of its antiarrhythmic mechanisms. researchgate.net

Role in Mitochondrial Electron Transfer and Cellular Redox State Regulation

Ranolazine has been shown to play a role in regulating mitochondrial function and the cellular redox state, particularly under conditions of ischemia-reperfusion injury. nih.govnih.gov It can reduce the production of reactive oxygen species (ROS) and preserve mitochondrial integrity. nih.gov One proposed mechanism for this is the inhibition of complex I of the mitochondrial electron transport chain. nih.gov This action is thought to be more pronounced in uncoupled mitochondria, where a lower membrane potential may favor the uptake of the charged form of ranolazine. nih.gov

By inhibiting complex I, ranolazine may decrease the electron flow to complex III, a primary site of ROS generation, thereby reducing oxidative stress. nih.gov Furthermore, ranolazine treatment has been associated with a reduction in the release of cytochrome c from mitochondria, which can act as a scavenger of superoxide (B77818) radicals. nih.gov In models of atrial fibrillation, ranolazine has been shown to restore mitochondrial function, suppress oxidative stress, and inhibit apoptosis of atrial cells. nih.gov This is associated with the restoration of mitochondrial membrane potential, ATP production, and the activities of complex I and III. nih.gov

Effect of RanolazineProposed MechanismReference
Reduced ROS productionInhibition of mitochondrial complex I, preservation of cytochrome c scavenging capacity. nih.gov
Restored mitochondrial function in atrial fibrillationImproved mitochondrial membrane potential, ATP production, and complex I & III activities. nih.gov

Impact on Ca2+-Calmodulin-Dependent Protein Kinase (CaMKII) Activity and Downstream Signaling

Ranolazine has a significant impact on the activity of Ca2+-Calmodulin-Dependent Protein Kinase (CaMKII) and its downstream signaling pathways. mdpi.comtandfonline.comahajournals.org In pathological conditions such as hypertrophic cardiomyopathy, increased late sodium current leads to intracellular calcium accumulation and subsequent activation of CaMKII. mdpi.comahajournals.org Ranolazine, by inhibiting the late sodium current, reduces intracellular sodium and calcium levels, thereby preventing the pathological increase in CaMKII activity. mdpi.comahajournals.org

The inhibition of CaMKII activation by ranolazine has been shown to prevent adverse cardiac remodeling and myocardial dysfunction. mdpi.comahajournals.org In a mouse model of hypertrophic cardiomyopathy, ranolazine treatment prevented the increase in CaMKII autophosphorylation, a marker of its activation. ahajournals.org This, in turn, prevented the increased phosphorylation of phospholamban, a downstream target of CaMKII. ahajournals.org Furthermore, ranolazine has been shown to inhibit CaMKII-dependent signaling pathways that are involved in cardiac hypertrophy. tandfonline.com In skeletal muscle cells, ranolazine has been observed to stimulate calcium signaling through the modulation of CaMKII, which may play a role in myogenesis. nih.gov

Modulation of Endothelial Function and Nitric Oxide Synthesis in Cellular Models

Ranolazine has been shown to improve endothelial function, an effect that may contribute to its anti-anginal properties. nih.govnih.gov In patients with stable coronary artery disease, treatment with ranolazine resulted in a significant improvement in endothelial-dependent vasodilation. nih.gov This was accompanied by a reduction in the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, and a near-significant decrease in C-reactive protein, a marker of inflammation. nih.gov

The vasodilatory effect of ranolazine is predominantly endothelium-independent, but the synthesis and release of nitric oxide (NO) from the endothelium can contribute to its relaxing action. nih.gov In rat aortic rings with intact endothelium, the presence of L-NAME, a nitric oxide synthase inhibitor, shifted the concentration-response curve for ranolazine to the right, indicating a role for NO in its effects. nih.gov In human saphenous vein, the relaxant effects of ranolazine were partially mediated by endothelial nitric oxide.

Preclinical Pharmacological Investigations of Ranolazine

Investigation of Ranolazine (B828) in Non-Cardiac Preclinical Models

Neurological Models: Potential Antiepileptic and Neuropathic Pain Mechanisms

Modulation of Epileptiform Activity in Rodent Models

Preclinical studies have indicated that ranolazine possesses anticonvulsant potential, behaving as an antiseizure agent in rodent models. In the maximal electroshock (MES) test in mice, ranolazine demonstrated efficacy. mdpi.com Specifically, in the SCN2aQ54 mouse model, which features epilepsy-associated sodium channel mutations, ranolazine treatment resulted in an approximate 50% reduction in seizure frequency. mdpi.comresearchgate.net Further research in rat hippocampal neurons has shown that ranolazine can suppress epileptiform activity induced by N-methyl D-aspartate (NMDA) receptor activation. mdpi.comresearchgate.net The underlying mechanism is believed to involve the blockade of persistent (late) sodium currents (INaL), which are known to contribute to neuronal hyperexcitability. mdpi.comresearchgate.netnih.govresearchgate.net Importantly, ranolazine's action appears to be selective, as it has not shown significant effects on voltage-gated potassium channels or key neurotransmitter systems such as NMDA and GABA. mdpi.com However, it is noteworthy that ranolazine may exhibit antagonistic interactions with certain classical antiepileptic drugs, including carbamazepine, phenytoin, and phenobarbital, suggesting a need for caution in co-administration. mdpi.com

Table 1: Ranolazine's Effect on Seizure Frequency in a Rodent Epilepsy Model

Model/ConditionTreatmentSeizure Frequency ReductionSource
SCN2aQ54 miceRanolazine~50% mdpi.comresearchgate.net

Metabolic Syndrome Models: Preclinical Evaluation of Insulin (B600854) Sensitivity and Glucose Homeostasis

Ranolazine has demonstrated antidiabetic properties in preclinical investigations, influencing glucose homeostasis through various mechanisms. nih.govjrespharm.comnih.govjci.orgresearchgate.net In animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetes in mice, ranolazine treatment has been associated with a significant reduction in fasting plasma glucose and hemoglobin A1c (HbA1c) levels. jrespharm.comnih.govresearchgate.net For example, after eight weeks of treatment in STZ-induced diabetic mice, ranolazine lowered fasting plasma glucose from 273 ± 23 mg/dl in the vehicle group to 187 ± 19 mg/dl. researchgate.net Concurrently, HbA1c levels decreased from 5.8 ± 0.4% to 4.5 ± 0.2% in the ranolazine-treated group compared to controls. researchgate.net Ranolazine has also been observed to improve pancreatic β-cell function and survival in diabetic models, with treated mice showing healthier islet morphology and a higher β-cell mass (69 ± 2% per islet) compared to vehicle-treated controls (50 ± 5% per islet), alongside a reduction in pancreatic apoptotic cells. researchgate.net Furthermore, ranolazine has been shown to enhance glucose-stimulated insulin secretion in isolated rat and human islets in a glucose-dependent manner. researchgate.net Preclinical data also suggest that ranolazine may lower glucagon (B607659) secretion from pancreatic α-cells by blocking sodium channels (specifically the Nav1.3 isoform), contributing to its glucose-lowering effects. nih.gov In models of obesity, ranolazine administration has reversed obesity-induced glucose intolerance, decreased body weight, and reduced hepatic steatosis. jci.orgresearchgate.net While it improved glycemia, one study noted no impact on skeletal muscle insulin sensitivity in obese mice. jci.orgresearchgate.net The drug may also increase hepatic pyruvate (B1213749) dehydrogenase (PDH) activity, a key enzyme in glucose oxidation. jci.org

Table 2: Ranolazine's Impact on Glycemic Control and Pancreatic Function in STZ-Induced Diabetic Mice

ParameterVehicle GroupRanolazine (20 mg/kg)p-valueSource
Fasting Plasma Glucose (mg/dl)273 ± 23187 ± 19< 0.05 researchgate.net
HbA1c (%)5.8 ± 0.44.5 ± 0.2< 0.05 researchgate.net
β-cell Mass (% per islet)50 ± 569 ± 2< 0.01 researchgate.net
Pancreatic Apoptotic Cells (% per islet)24 ± 414 ± 2< 0.05 researchgate.net

Anti-inflammatory and Anti-atherosclerotic Mechanisms in Animal Models

Ranolazine exhibits significant anti-inflammatory properties, which may contribute to its broader therapeutic potential. mdpi.comnih.govplos.orgnih.govnews-medical.netpnrjournal.comresearchgate.net Preclinical studies have demonstrated that ranolazine can reduce levels of key inflammatory markers, including C-reactive protein (CRP), interleukins (IL-1, IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.complos.orgnih.govnews-medical.netpnrjournal.comresearchgate.net In animal models of atherosclerosis, such as LDL receptor knockout mice, ranolazine has been shown to inhibit the progression of atherosclerotic plaques. mdpi.com This anti-atherosclerotic effect is attributed to the drug's ability to inhibit the NF-κB pathway, thereby reducing the production of adhesion molecules and pro-inflammatory cytokines by endothelial cells. mdpi.comnews-medical.net Ranolazine's mechanism involves modulating intracellular sodium concentration, which impacts inflammatory responses. news-medical.net In models of diabetic nephropathy, ranolazine demonstrated renoprotective effects by reducing inflammatory mediators like CRP, IL-6, and TNF-α, alongside its glucose-lowering actions. pnrjournal.com Studies evaluating ranolazine in acute and subacute inflammation models in rats showed that its anti-inflammatory effects were comparable to those of aspirin. nih.govresearchgate.net These effects were observed through reductions in paw edema in acute models and decreased granuloma formation in subacute models. nih.govresearchgate.net

Exploration of Anti-cancer Activities in In Vitro Cell Lines

Emerging research suggests that ranolazine may possess anti-cancer properties, particularly concerning cell invasiveness and metastasis. nih.govresearchgate.netresearchgate.netresearchgate.net In vitro studies using human breast cancer cell lines, such as MDA-MB-231, have shown that ranolazine can suppress pro-invasive cellular morphology and reduce extracellular matrix degradation. nih.govresearchgate.netresearchgate.net Ranolazine has demonstrated significant inhibition of cellular invasiveness through Matrigel matrices, with these effects sometimes occurring independently of changes in cell proliferation. nih.govresearchgate.netresearchgate.net The anti-invasive effects of ranolazine have been observed to be dose-dependent and particularly pronounced under hypoxic conditions, which are common in solid tumors. nih.govresearchgate.net For instance, concentrations as low as 2.5 μM under hypoxia have shown anti-invasive effects in certain cancer cell lines. nih.govresearchgate.net Research indicates that ranolazine's anti-cancer potential may be linked to its ability to modulate voltage-gated sodium channels (VGSCs), which are increasingly recognized for their role in cancer cell invasiveness. nih.govresearchgate.netresearchgate.net While some studies suggest the anti-invasive effect is dependent on VGSCs, others indicate it might be independent of these channels in certain cancer types, such as melanoma. nih.gov There is also evidence that ranolazine's anti-cancer effectiveness could be enhanced through co-administration with other therapeutic agents. nih.govresearchgate.net

Compound Names

Ranolazine

Preclinical Pharmacokinetics and Metabolism of Ranolazine

Absorption, Distribution, and Excretion in Preclinical Systems

Preclinical studies have established the fundamental pharmacokinetic profile of Ranolazine (B828). Following oral administration, the absolute bioavailability of Ranolazine ranges from 35% to 50%. nih.gov Peak plasma concentrations are typically observed within one hour of administration of an immediate-release formulation. nih.gov The extent of absorption from its extended-release formulation is not significantly affected by food. nih.govresearchgate.net

Ranolazine exhibits moderate binding to plasma proteins, approximately 61-64%, over its therapeutic concentration range. nih.govresearchgate.net A stereoselective pharmacokinetic study in rats revealed significant differences between its enantiomers; the peak concentration (Cmax) and area under the curve (AUC) of R-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of S-(−)-ranolazine. rsc.org This suggests that R-(+)-ranolazine has a more substantial absorption or a slower metabolism rate compared to its S-(−) counterpart in this preclinical model. rsc.org

The volume of distribution (Vd) at steady state is large, ranging from 85 to 180 L in early studies. nih.govresearchgate.net Specific preclinical studies in rats have provided more granular data. In non-diabetic rats, the Vd was reported to be 60.77 ± 2.32 L/Kg, whereas in a diabetic rat model, the Vd was significantly higher at 133.70 ± 2.81 L/Kg. nih.gov This suggests that disease states can significantly alter the distribution of the compound.

Tissue distribution studies in rats have shown that Ranolazine is widely distributed throughout the body. The highest concentrations of the R-(+)-enantiomer were found in the liver, followed by the kidneys, heart, lungs, and spleen. rsc.org

Excretion of Ranolazine and its metabolites occurs primarily via the kidneys. Following administration of a radiolabeled dose, approximately 73-75% of the dose is recovered in the urine, with about 25% found in the feces. nih.govresearchgate.net A very small fraction of the dose, less than 5%, is excreted as unchanged Ranolazine in both urine and feces, indicating extensive metabolism. nih.govresearchgate.net

Table 1: Preclinical Pharmacokinetic Parameters of Ranolazine in Animal Models

Parameter Species/Model Value Reference
Absolute Bioavailability General 35-50% nih.gov
Protein Binding General 61-64% nih.gov
Tmax (Sustained Release) Beagle Dog 3.00 ± 0.50 h researchgate.net
Volume of Distribution (Vd) Non-Diabetic Rat 60.77 ± 2.32 L/Kg nih.gov
Volume of Distribution (Vd) Diabetic Rat 133.70 ± 2.81 L/Kg nih.gov
Clearance (CL) Non-Diabetic Rat 9.91 ± 4.83 ng/ml/h nih.gov
Clearance (CL) Diabetic Rat 21.80 ± 5.00 ng/ml/h nih.gov
Primary Route of Excretion General Renal (73-75% of dose) nih.govresearchgate.net

| Unchanged Drug in Excreta | General | <5% | nih.govresearchgate.net |

Biotransformation Pathways and Metabolite Characterization

Ranolazine undergoes rapid and extensive biotransformation in preclinical models, consistent with observations that less than 5% of the parent drug is excreted unchanged. nih.govresearchgate.net The metabolism is complex, with numerous pathways contributing to its clearance. Early characterization studies identified as many as fourteen primary metabolic pathways. researchgate.net

The main biotransformation routes include:

N-dealkylation of the piperazine (B1678402) ring.

O-demethylation .

O-dearylation of the methoxyphenoxy moiety.

Hydrolysis of the amide group.

Oxygenation (hydroxylation) at various positions on the molecule. researchgate.net

Direct conjugation , particularly with glucuronic acid.

These pathways often occur in combination, leading to a wide array of secondary metabolites. researchgate.net

The metabolism of Ranolazine is predominantly mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for its biotransformation, accounting for approximately 70-85% of its clearance. researchgate.netresearchgate.net CYP2D6 plays a secondary, but significant, role, contributing to about 10-15% of its metabolism. researchgate.netresearchgate.net

Several key Phase I metabolites of Ranolazine have been identified and characterized in preclinical and clinical studies. Liquid chromatography-mass spectrometry (LC-MS) has been a critical tool in their structural elucidation. researchgate.net Some of the principal metabolites identified include CVT-2738, CVT-4786, CVT-2514, and CVT-2512. researchgate.net

The formation of these metabolites is linked to specific biotransformation pathways:

CVT-2738 and CVT-4786 are products of N-dealkylation.

CVT-2514 is formed via O-demethylation.

CVT-2512 results from O-dearylation of the methoxyphenoxy group.

In plasma, at least three metabolites have been observed at concentrations greater than 10% of the parent compound, indicating that they are major circulating metabolites. researchgate.net

Table 2: Major Identified Metabolites of Ranolazine and Their Formation Pathways

Metabolite Formation Pathway Reference
CVT-2738 N-dealkylation researchgate.net
CVT-4786 N-dealkylation
CVT-2514 O-demethylation researchgate.net

| CVT-2512 | O-dearylation | researchgate.net |

The pharmacological activity of Ranolazine's metabolites has not been fully characterized, but some preclinical investigations have provided initial insights. A study involving the chemical synthesis of five principal metabolites (CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786) assessed their effects on myocardial ischemia induced by isoprenaline in mice.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

While specific, fully developed preclinical pharmacokinetic-pharmacodynamic (PK/PD) models for Ranolazine are not extensively detailed in published literature, a wealth of preclinical data exists that establishes clear relationships between Ranolazine exposure (PK) and its pharmacological effects (PD). These data form the foundation for constructing such models.

Preclinical studies in various animal models have linked Ranolazine concentrations to specific pharmacodynamic endpoints:

Metabolic Modulation: In an isolated rabbit heart model, Ranolazine demonstrated a concentration-dependent ability to limit the decrease in cardiac ATP during ischemia, providing a direct link between drug concentration and its cardio-protective metabolic effect. nih.gov

Antiarrhythmic Effects: In dog models of arrhythmia, Ranolazine has shown efficacy in preventing atrial ectopic beats and the initiation of atrial fibrillation. nih.gov Its multichannel blocking effects on IKr, fast inactivating INa, and late INa currents are concentration-dependent and contribute to the observed antiarrhythmic outcomes. nih.gov

Vascular Effects: In anesthetized pigs, intracoronary administration of Ranolazine produced a vasodilatory effect, and in rabbit aortic rings, it exhibited a vasorelaxant effect. nih.gov These studies establish a relationship between local drug concentration and vascular response.

Anticonvulsant Potential: In a mouse model of maximal-electroshock (MES)-induced seizures, Ranolazine demonstrated dose-dependent antiseizure activity, providing a clear PK/PD relationship for its effects on neuronal excitability. mdpi.com

These preclinical investigations provide the necessary dose-response and concentration-effect data that are essential inputs for PK/PD modeling and simulation, allowing for the prediction of pharmacological effects based on pharmacokinetic profiles.

Mechanistic Drug-Drug Interaction Studies in Preclinical Models

Preclinical models, both in vitro and in vivo, have been instrumental in elucidating the mechanisms behind Ranolazine's potential for drug-drug interactions (DDIs). These studies have focused on its role as a substrate and inhibitor of key metabolic enzymes and drug transporters.

Ranolazine is a known substrate for CYP3A4, CYP2D6, and the efflux transporter P-glycoprotein (P-gp). researchgate.netresearchgate.net This substrate profile makes its pharmacokinetics susceptible to alteration by inhibitors or inducers of these pathways.

CYP3A4 Inhibition: In vitro studies confirmed that potent CYP3A4 inhibitors like ketoconazole (B1673606) significantly reduce the metabolic transformation of Ranolazine, leading to increased plasma concentrations. nih.gov

P-gp Modulation: As a P-gp substrate, its absorption and disposition can be influenced by P-gp modulators. researchgate.net A preclinical study in a streptozotocin-induced diabetic rat model provided mechanistic insights into this interaction. The study found that diabetic rats had a significantly lower area under the curve (AUC) and peak concentration (Cmax) of Ranolazine compared to non-diabetic controls. nih.govresearchgate.net The researchers suggested that this could be due to the induction of P-gp expression in the diabetic state, leading to increased efflux and reduced systemic exposure of Ranolazine. nih.gov

In addition to being a substrate, Ranolazine also acts as an inhibitor of certain pathways, creating the potential to affect the pharmacokinetics of co-administered drugs.

CYP2D6 Inhibition: Ranolazine is a known inhibitor of CYP2D6, which is the basis for its non-linear, saturable elimination kinetics. nih.gov

P-glycoprotein Inhibition: Preclinical data underpins the clinical observation that Ranolazine can increase the concentration of co-administered P-gp substrates. For example, it increases the AUC of digoxin (B3395198) by 40-60% through the inhibition of P-gp-mediated efflux. nih.gov

Organic Cation Transporter (OCT2) Inhibition: Mechanistic studies have shown that Ranolazine inhibits OCT2, a transporter involved in the renal secretion of metformin (B114582). This provides a clear preclinical basis for the clinically observed increase in metformin concentrations when co-administered with Ranolazine.

These preclinical mechanistic studies are vital for predicting and understanding potential DDIs, informing which combinations of drugs require further investigation.

Inhibition and Induction Potential of Drug Metabolizing Enzymes (e.g., CYP, P-glycoprotein)

Preclinical investigations have established that ranolazine is a substrate for both CYP3A4 and, to a lesser extent, CYP2D6 enzymes. This metabolic pathway indicates that substances interfering with these enzymes could alter ranolazine's plasma concentrations.

Ranolazine itself has demonstrated inhibitory effects on these metabolic pathways. It is characterized as a weak inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6. Furthermore, ranolazine has been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp). The inhibition of P-gp can lead to increased plasma concentrations of drugs that are substrates of this transporter.

In vitro studies have provided specific inhibitory concentration (IC50) values, which quantify the concentration of ranolazine required to inhibit the activity of a particular enzyme or transporter by 50%. For instance, in canine ventricular myocytes, ranolazine demonstrated a preferential block of the late sodium current (INaL) with an IC50 of 6.5 µM, which was approximately 38-fold more potent than its effect on the peak sodium current (INaT) with an IC50 of 294 µM. While not a drug-metabolizing enzyme, this selective inhibitory action is a key aspect of its preclinical pharmacological profile. Additional preclinical studies have shown IC50 values for the late inward sodium current (INa) and the rapid delayed rectifier potassium current (IKr) to be 6 µM and 12 µM, respectively.

The following interactive table summarizes the in vitro inhibitory profile of ranolazine on various enzymes and ion channels based on available preclinical data.

TargetIC50 (µM)Species/SystemReference
Late Sodium Current (INaL)6.5Canine Ventricular Myocytes
Peak Sodium Current (INaT)294Canine Ventricular Myocytes
Late Inward Sodium Current (INa)6Not Specified
Rapid Delayed Rectifier Potassium Current (IKr)12Not Specified

Effects on Co-administered Drug Disposition and Target Engagement in Animal Models

The inhibitory effects of ranolazine on CYP enzymes and P-gp observed in vitro translate to tangible pharmacokinetic interactions in animal models. These studies are crucial for predicting potential drug-drug interactions in a clinical setting.

One notable example is the interaction between ranolazine and simvastatin (B1681759), a substrate of CYP3A4. Preclinical findings, which have been mirrored in clinical observations, show that ranolazine can increase the plasma concentrations of simvastatin. This is attributed to ranolazine's weak inhibition of CYP3A4, the primary enzyme responsible for simvastatin metabolism. In healthy volunteers, co-administration of ranolazine led to an approximate 2-fold increase in the area under the curve (AUC) and maximum concentration (Cmax) of simvastatin.

Similarly, ranolazine's inhibition of P-gp affects the disposition of P-gp substrates like digoxin. Preclinical evidence, later confirmed in clinical studies, indicates that ranolazine can increase digoxin's plasma concentrations. This interaction is clinically significant, as it can augment the effects and potential toxicity of digoxin. In human studies, this increase in digoxin AUC has been quantified to be in the range of 40-60%.

A study in Beagle dogs investigated the pharmacokinetics of a ranolazine hydrochloride sustained-release tablet compared to a common tablet formulation. The sustained-release formulation exhibited a delayed Tmax (3.00 +/- 0.50 h), indicating slower absorption, and a relative bioavailability of over 80% compared to the common tablet. Another study in rats explored the impact of streptozotocin-induced diabetes on ranolazine pharmacokinetics. In diabetic rats, the peak serum concentration (Cmax) and area under the curve (AUC) of ranolazine were significantly decreased, while the volume of distribution (Vd) and clearance (CL) were significantly higher compared to non-diabetic rats.

The following interactive table summarizes the effects of ranolazine on the pharmacokinetics of co-administered drugs in preclinical and clinical settings, reflecting the underlying preclinical mechanisms.

Co-administered DrugAnimal Model/SystemKey Pharmacokinetic ChangeFold Change/Percentage IncreaseMechanismReference
SimvastatinHealthy VolunteersIncreased AUC and Cmax~2-foldCYP3A4 Inhibition
DigoxinHealthy VolunteersIncreased AUC40-60%P-gp Inhibition
RanolazineDiabetic RatsDecreased AUC and Cmax-Increased Vd and CL

These preclinical findings underscore the importance of considering potential drug-drug interactions when ranolazine is co-administered with other therapeutic agents, particularly those that are substrates for CYP3A4, CYP2D6, or P-glycoprotein.

Computational and Theoretical Approaches in Ranolazine Research

In Silico Modeling of Ion Channel Interactions and Cardiac Electrophysiology

Understanding how Ranolazine (B828) interacts with specific ion channels at a molecular level is crucial for predicting its physiological effects. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to visualize and analyze these interactions.

Molecular docking and dynamics simulations allow researchers to predict the binding modes, affinities, and dynamic behavior of Ranolazine at its target sites. Key targets for Ranolazine include voltage-gated sodium channels (NaV1.5) and various potassium channels, such as TASK-1 and hERG (IKr).

Studies have revealed that Ranolazine binds to the local anesthetic (LA) receptor site within the cardiac sodium channel NaV1.5, a region formed by the S6 segments of domains III and IV. Specific residues, notably phenylalanine at position 1760 (F1760) or its equivalent F1762, are critical for this interaction, with Ranolazine's phenyl ring engaging in π–π interactions that stabilize binding nih.govnih.govnih.govpnas.org. Molecular dynamics simulations further indicate that Ranolazine can induce or stabilize specific conformational changes in the channel, such as the π conformation of DIV-S6, potentially trapping the channel in a non-conducting state nih.gov.

Beyond sodium channels, Ranolazine also interacts with potassium channels. Docking simulations suggest Ranolazine binds within the inner pore of the TASK-1 potassium channel, forming hydrogen bonds with threonine residues (T93, T199) and engaging in hydrophobic interactions frontiersin.org. For the hERG channel, Ranolazine's larger molecular size allows for a broader range of interactions with pore side chains, including residues like Y652 and F656, compared to smaller molecules like lidocaine (B1675312) nih.gov. Ranolazine has also demonstrated affinity for the antagonist binding site of L-type calcium channels nih.gov.

Table 6.1.1: Ranolazine Binding Interactions with Cardiac Ion Channels

Target ChannelBinding Site RegionKey Residues InvolvedInteraction Type(s)Reference(s)
NaV1.5DIII/DIV S6 segmentsF1760, F1762π–π interactions, Hydrophobic interactions nih.govnih.govnih.govpnas.org
TASK-1Inner poreT93, T199Hydrogen bonds, Hydrophobic interactions frontiersin.org
hERG (IKr)Pore regionY652, F656Van der Waals, Hydrophobic interactions nih.gov
L-type Ca2+Antagonist binding siteNot specifiedAffinity for binding site nih.gov

Computational simulations of cardiac action potentials (APs) provide insights into how Ranolazine's ion channel modulation affects cellular electrical activity. Models such as the Tusscher et al. (2004) and ToR-ORd models are frequently utilized nih.govfrontiersin.org.

These simulations have shown that Ranolazine can significantly alter action potential duration (APD). For instance, in models of Long QT syndrome type 3 (LQT-3) mutant channels, Ranolazine reduced APD at 50% and 90% repolarization by approximately 23-27%, a more pronounced effect than observed in wild-type channels nih.govnih.gov. In models of hypertrophic cardiomyopathy (HCM), Ranolazine was demonstrated to shorten APD, with effects varying based on concentration and disease severity frontiersin.orgnih.gov.

Ranolazine exhibits tissue-specific effects on APD. While it generally shortens APD in midmyocardial (M) cells and Purkinje fibers, it can prolong APD in epicardial cells and atrial myocytes. This differential effect can lead to a reduction in transmural dispersion of repolarization (TDR) mdpi.comnih.gov. Ranolazine has minimal impact on resting membrane potential or action potential amplitude in ventricular myocytes and does not significantly affect the IK1 current cinc.org.

Table 6.1.2: Ranolazine's Impact on Action Potential Duration (APD) in Simulated Cardiac Cells

Cell Type/ConditionRanolazine ConcentrationAPD Change (approx.)Effect on TDRReference(s)
LQT-3 mutant myocytesTherapeuticShortening (23-27%)Not specified nih.govnih.gov
Wild-type myocytesTherapeuticMinimal shorteningNot specified nih.gov
HCM myocytes (simulated)10 µMShorteningNot specified frontiersin.org
Midmyocardial (M) cellsTherapeuticShorteningReduced mdpi.comnih.gov
Epicardial cellsTherapeuticLengtheningReduced mdpi.comnih.gov
Atrial myocytesTherapeuticLengtheningNot specified mdpi.com
Ventricular myocytes (WT)Not specifiedLittle to no effectNot specified cinc.org

Computational models are used to predict how Ranolazine's ion channel modulation translates into antiarrhythmic efficacy. By simulating the effects of late INa and IKr blockade, these models can forecast Ranolazine's ability to suppress arrhythmias.

Ranolazine's inhibition of late INa is predicted to reduce APD heterogeneity and the incidence of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), thereby mitigating the risk of ventricular tachycardia (VT) in conditions like HCM frontiersin.orgnih.gov. Simulations suggest Ranolazine can normalize arrhythmia triggers in LQT syndrome type 3 and heart failure-related arrhythmias by reducing sustained sodium current activity nih.govahajournals.org. The model-predicted antiarrhythmic effects are consistent with experimental findings, supporting Ranolazine's role in suppressing ventricular arrhythmias cinc.org.

Furthermore, Ranolazine's atrial-selective inhibition of peak INa and its rate-dependent effects on post-repolarization refractoriness are computationally modeled to explain its efficacy in suppressing atrial fibrillation (AF) mdpi.com. The effectiveness and safety profile of Ranolazine in HCM models are predicted to be dependent on the degree of repolarization impairment, with optimal benefits observed in moderate impairment and potential risks in severe impairment nih.gov.

Table 6.1.3: Predicted Antiarrhythmic Efficacy of Ranolazine Linked to Ion Channel Modulation

Ion Channel ModulationPredicted Antiarrhythmic EffectAssociated Condition/MechanismReference(s)
Inhibition of late INaReduction in APD heterogeneity, suppression of EADs/DADsHCM, LQT-3, Ischemia-reperfusion nih.govfrontiersin.orgnih.gov
Blockade of IKrModulation of repolarization, reduction in TDRGeneral antiarrhythmic effect, potential for QTc prolongation mdpi.comnih.gov
Atrial-selective inhibition of peak INaProlongation of atrial APD, rate-dependent post-repolarization refractorinessAtrial Fibrillation (AF) mdpi.comnih.gov
Inhibition of sustained INaNormalization of arrhythmia triggers in LQT-3 and heart failureLQT-3, Heart Failure ahajournals.org
Combined effects (late INa, IKr, Ca2+ handling)Reduction in VT episodes, improved diastolic functionHCM, Cardiac dysfunction frontiersin.orgnih.gov

Structure-Based Drug Design and Lead Optimization Strategies

Computational approaches are also vital in the rational design of new drug candidates, aiming to improve upon existing molecules like Ranolazine by enhancing their selectivity, potency, and safety profiles.

Structure-based drug design (SBDD) and lead optimization strategies leverage detailed knowledge of drug-target interactions to create novel analogs. By understanding the specific binding interactions of Ranolazine with its targets, such as the F1760/F1762 residues in NaV1.5, researchers can rationally design modified molecules. The goal is to synthesize analogs that optimize the inhibition of sustained INa while potentially improving selectivity over peak INa, or to modify interactions within the LA receptor site to enhance potency or reduce off-target effects nih.gov. Computational platforms like GuacaMol are used to explore chemical space and fine-tune the structural and physicochemical properties of molecules like Ranolazine, serving as a starting point for generating new drug candidates acs.org. The atomic-level understanding of Ranolazine's binding to NaV1.5 provides a molecular template for developing next-generation antiarrhythmic drugs with improved efficacy and specificity nih.gov.

Virtual screening (VS) is a computational technique used to rapidly search large databases of chemical compounds to identify potential drug candidates or modulators of specific targets. This approach can be applied to discover novel compounds that interact with Ranolazine's known targets or to identify new targets for Ranolazine itself.

For instance, virtual screening can be employed to find molecules that can activate or restore function to ion channel variants associated with loss-of-function mutations, complementing Ranolazine's role in blocking gain-of-function mutations in NaV1.5 encyclopedia.pub. Structure-based VS, often combined with molecular docking and molecular dynamics simulations, can identify ligands that bind to specific sites on ion channels, such as the fenestration regions of NaV1.5, potentially modulating channel activity encyclopedia.pubdiva-portal.org. This methodology is broadly applicable to various targets, including G protein-coupled receptors (GPCRs), to discover allosteric modulators nih.gov. The systematic application of these computational tools aids in the discovery of novel therapeutic agents with tailored pharmacological profiles.

Quantitative Structure-Property Relationship (QSPR) and ADMET Prediction

The application of computational and theoretical approaches has become indispensable in modern drug discovery and development, offering powerful tools to predict and understand the behavior of chemical compounds. For Ranolazine, these methods are crucial for elucidating its physicochemical properties, predicting its pharmacokinetic profile, and identifying potential interactions within biological systems. Quantitative Structure-Property Relationship (QSPR) modeling and in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction are key methodologies that allow researchers to gain insights into a compound's characteristics without the immediate need for extensive laboratory experimentation. These approaches accelerate the drug design process by enabling early identification of promising candidates and potential liabilities, thereby reducing costs and development timelines.

Application of Cheminformatics and Topological Indices for Property Prediction

Cheminformatics leverages computational tools to analyze chemical structures and predict their properties. A significant aspect of this field involves the use of topological indices, which are numerical descriptors derived from the graph representation of molecules. These indices quantify various structural and topological features, forming the basis for Quantitative Structure-Property Relationship (QSPR) models researchgate.netirejournals.comfrontiersin.orgechemcom.comresearchgate.netdergipark.org.tr. QSPR establishes mathematical correlations between these molecular descriptors and specific physicochemical properties, such as solubility, stability, and boiling points, facilitating the prediction of these characteristics based solely on molecular structure researchgate.netirejournals.comfrontiersin.orgechemcom.comresearchgate.netdergipark.org.tr.

Topological indices are calculated from molecular graphs, where atoms represent vertices and chemical bonds represent edges, providing a numerical representation of a molecule's architecture researchgate.netirejournals.com. Different classes of topological indices exist, including distance-based, degree-based, and connectivity-based indices, each capturing distinct structural information researchgate.netfrontiersin.orgechemcom.com. For instance, indices like the Wiener index (distance-based) and various Zagreb indices (degree-based) are widely applied in QSPR studies to predict properties relevant to drug design irejournals.comechemcom.com. While specific studies detailing the direct application of topological indices to Ranolazine for property prediction were not explicitly detailed in the provided search results, the general utility of these methods in predicting physicochemical properties of drug candidates, including those used for cardiovascular conditions, underscores their potential applicability to Ranolazine researchgate.net.

Topological IndexType of IndexPredicted Properties
Wiener IndexDistance-basedBoiling points, solubility, stability, biological activity irejournals.comechemcom.com
Zagreb Indices (First, Second)Degree-basedPhysicochemical and biological properties irejournals.comechemcom.com
Randic Connectivity IndexDegree-basedPhysicochemical and biological properties irejournals.comechemcom.com
Sombor IndexDegree-basedMolecular stability, reactivity irejournals.com
Sigma IndexDegree-basedTopological complexity, symmetry echemcom.com

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion Characteristics

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery, aimed at identifying potential pharmacokinetic and safety liabilities nih.govcomputabio.comarxiv.org. These computational approaches enable the assessment of how a drug candidate interacts with biological systems, including its absorption, distribution to various tissues, metabolic pathways, and routes of elimination nih.govcomputabio.com. By employing techniques such as Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, and specialized cheminformatics tools, researchers can predict a broad spectrum of ADMET parameters, including permeability, metabolic stability, and interactions with transporters nih.govplos.orgnih.gov.

Ranolazine has been the subject of computational investigations concerning its interactions with biological targets and systems relevant to its ADMET profile. For example, computational modeling has been used to predict the effects of Ranolazine on cardiac repolarization, specifically QTc prolongation. These predictions indicate that low doses (2 μmol/L) of Ranolazine may lead to a 2.5 ms (B15284909) increase in QTc, while higher doses (10 μmol/L) could result in a 14 ms increase ahajournals.org. Furthermore, Ranolazine is recognized as a substrate for P-glycoprotein (P-gp), an efflux transporter crucial for drug absorption and distribution nih.govnih.gov. Computational models developed for predicting P-gp substrate-likeness have demonstrated notable predictive performance, achieving metrics such as a Matthews correlation coefficient (MCC) of 0.824 and a prediction accuracy of 91.2% nih.gov. Ranolazine also exhibits interactions with renal transporters, specifically MATE transporters, which can influence its renal secretion and that of co-administered medications like metformin (B114582) tandfonline.com. Predictive models for drug-drug interactions (DDIs), such as the DDIGIP method, are also utilized to assess potential interactions involving Ranolazine researchgate.net. Specialized tools like QikProp are employed to predict various ADMET properties, including parameters such as QPlogBB, QPPCaco, QPlogPo/w, and QPlogHERG, with established criteria for acceptable values, such as a QPlogPo/w range of -2.0 to 6.5 plos.org. These computational analyses provide vital insights into Ranolazine's pharmacokinetic and safety profiles, guiding subsequent experimental validation and drug development efforts nih.govcomputabio.com.

Property/InteractionComputational Method/ToolPredicted Outcome/MetricSource
QTc ProlongationComputational modeling2 μmol/L Ranolazine: +2.5 ms; 10 μmol/L Ranolazine: +14 ms ahajournals.org
P-glycoprotein (P-gp) InteractionQSAR models (e.g., using fingerprint features, random forest)P-gp substrate; Model performance: MCC = 0.824, Accuracy = 91.2% nih.govnih.gov
MATE Transporter InteractionNot specified (context of clinical observation)Interaction noted, potentially impairing renal metformin secretion tandfonline.com
Drug-Drug Interactions (DDIs)DDIGIP methodPredicted DDIs for Ranolazine researchgate.net
General ADMET PropertiesQikPropQPlogBB, QPPCaco, QPlogPo/w, QPlogHERG assessed; QPlogPo/w acceptable range: -2.0 to 6.5 plos.org

Compound Names:

Ranolazine

Future Directions and Unexplored Research Avenues for Ranolazine

Identification of Novel Molecular Targets Beyond Established Ion Channels

While the primary mechanism of ranolazine (B828) is attributed to its inhibition of cardiac ion channels, particularly the late sodium current (INa) and the delayed rectifier potassium current (IKr), evidence suggests its activity extends to other molecular targets. nih.govnih.govnih.gov Future research is geared towards identifying and validating these non-canonical targets to better understand its multifaceted effects and unlock new therapeutic possibilities.

Additionally, ranolazine's effects on various isoforms of voltage-gated sodium channels (Nav) in non-cardiac tissues, such as neuronal isoforms, present another promising research direction. nih.gov The ability of ranolazine to modulate neuronal excitability could be harnessed for conditions characterized by neuronal hyperexcitability. nih.gov Its initial development as a metabolic agent that inhibits fatty acid oxidation also points towards targets within metabolic pathways that are yet to be fully explored. nih.govnih.gov A deeper understanding of these interactions could reposition ranolazine for a host of metabolic or neurological disorders.

Investigation of Ranolazine in Emerging Disease Models and Pathophysiological States

The unique pharmacological profile of ranolazine has prompted its investigation in a variety of disease models beyond chronic angina. These preclinical studies are crucial for identifying new therapeutic applications for the drug.

Cardiovascular Disorders: Beyond its antianginal properties, ranolazine shows significant antiarrhythmic potential. It has been investigated in preclinical models of both supraventricular and ventricular arrhythmias. nih.govmdpi.com In models of atrial fibrillation (AF), ranolazine has been shown to prevent atrial ectopic beats and AF initiation. nih.gov Its utility is also being explored in hypertrophic cardiomyopathy and in heart failure, where it may preserve left ventricular ejection fraction. nih.gov

Metabolic Diseases: A growing body of evidence points to the beneficial glucometabolic effects of ranolazine. nih.gov In patients with type 2 diabetes and chronic angina, it has been shown to improve glycated hemoglobin (HbA1c) levels without causing hypoglycemia. nih.govresearchgate.net This has led to preclinical investigations into its potential as a primary therapy for patients with both diabetes and coronary artery disease. nih.gov

Neurological and Muscular Conditions: Pilot studies have suggested that ranolazine may be beneficial in neurological conditions involving myotonia. nih.gov Its ability to target various Nav channel isoforms is the likely mechanism behind these effects. nih.gov Furthermore, it is being evaluated in models of peripheral arterial disease with intermittent claudication. nih.gov

Oncology: Perhaps one of the most novel areas of investigation is in cancer therapeutics. In vitro studies have shown that ranolazine can inhibit the invasiveness of breast cancer cells. nih.govresearchgate.net In vivo preclinical models have demonstrated that ranolazine can suppress the metastatic capabilities of breast and prostate cancers, as well as melanoma, with no apparent toxicity. nih.govresearchgate.net These anti-cancer effects may be linked to both its electrophysiological actions and its metabolic modulatory properties. nih.gov

Table 1: Ranolazine in Emerging Preclinical Disease Models

Disease Model/State Key Preclinical Finding/Observation Potential Mechanism Reference(s)
Atrial Fibrillation Prevents atrial ectopic beats and AF initiation. Inhibition of IKr, fast inactivating INa, and late INa. nih.gov
Cancer (Breast, Prostate) Reduces invasiveness and lung colonization in mouse models. Inhibition of Nav currents; metabolic modulation (fat oxidation). nih.govresearchgate.net
Diabetes Mellitus (Type 2) Improves glycemic control (HbA1c). Metabolic modulation. nih.govresearchgate.net
Hypertrophic Cardiomyopathy Potential to manage refractory symptoms. Reduction of diastolic tension and calcium overload. nih.gov
Myotonia Potential benefit in neurological conditions with myotonia. Modulation of neuronal Nav channel isoforms. nih.govnih.gov

Advanced Mechanistic Elucidation using Multi-Omics Approaches in Preclinical Settings (e.g., Proteomics, Metabolomics, Lipidomics)

To gain a more holistic understanding of ranolazine's mechanism of action, future preclinical research will likely incorporate multi-omics approaches. mdpi.com These technologies, including proteomics, metabolomics, and lipidomics, can provide a comprehensive snapshot of the molecular changes induced by the drug, revealing novel pathways and biomarkers. nih.govfrontlinegenomics.com

Proteomics: This approach can identify and quantify the entire set of proteins in a cell or tissue. In preclinical models, proteomics could be used to map the changes in protein expression and post-translational modifications in cardiac or cancer cells following ranolazine treatment. This could uncover previously unknown protein targets or signaling pathways modulated by the drug. mdpi.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the cellular state. nih.gov Given ranolazine's origins as a metabolic modulator, this technique is particularly relevant. It could precisely map the shifts in energy substrate utilization, from fatty acid oxidation to glucose oxidation, and identify other affected metabolic pathways in various tissues. nih.govmdpi.com This would be invaluable for understanding its effects in both cardiovascular and metabolic diseases.

Lipidomics: As a subset of metabolomics, lipidomics focuses on the comprehensive analysis of lipids. nih.gov This could be used to investigate how ranolazine affects lipid profiles in the context of atherosclerosis or non-alcoholic fatty liver disease, potentially revealing new therapeutic applications. mdpi.com

Integrating data from these different "omics" layers can reveal complex interactions and provide a systems-level understanding of ranolazine's effects. mdpi.comtechscience.com This approach can accelerate drug development by identifying novel drug targets, discovering biomarkers for patient stratification, and elucidating on-target and off-target effects. mdpi.com

Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Preclinical Efficacy

The therapeutic efficacy of ranolazine is influenced by its physicochemical properties and pharmacokinetic profile. It is classified as a Biopharmaceutical Classification System (BCS) class-II agent, characterized by low solubility and a significant first-pass metabolism, leading to a relatively short half-life. nih.gov To overcome these limitations and enhance its preclinical efficacy, research into advanced delivery systems is crucial.

One major focus has been the development of extended-release (XR) formulations. nih.gov Preclinical and formulation studies have successfully utilized polymer combinations, such as Eudragit L 100-55 and hydroxypropylmethylcellulose (B13716658) (HPMC) K100M, to create XR tablets. nih.gov These formulations are designed to prolong the drug's release, maintain steady plasma concentrations, and improve patient compliance by reducing dosing frequency. nih.gov

Beyond oral tablets, other advanced strategies could be explored in preclinical models to improve bioavailability and target specific tissues. wuxiapptec.com These include:

Nanoparticle Delivery Systems: Encapsulating ranolazine in nanoparticles could enhance its solubility, protect it from premature metabolism, and potentially allow for targeted delivery to specific tissues, such as tumors or ischemic heart tissue. wuxiapptec.com

Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble drugs. wuxiapptec.com

Injectable Extended-Release Formulations: For certain indications, subcutaneous or intramuscular depot formulations could provide sustained drug levels over extended periods, which may be beneficial for chronic conditions. mdpi.com

The selection of an appropriate formulation strategy in preclinical studies is critical, as it can significantly impact the observed pharmacokinetic and pharmacodynamic outcomes, ultimately determining the translational potential of the compound. wuxiapptec.comresearchgate.net

Synergistic Effects and Combination Therapies with Other Pharmacological Agents in Preclinical Models

Combining ranolazine with other pharmacological agents offers a promising strategy to enhance therapeutic efficacy, reduce the required doses of individual drugs, and potentially overcome resistance. mdpi.com Several preclinical studies have demonstrated the synergistic potential of ranolazine in various disease models.

In the context of atrial fibrillation, ranolazine has shown potent synergistic effects when combined with the antiarrhythmic drug dronedarone. nih.gov While low concentrations of either drug alone have weak effects, their combination leads to significant, atrial-selective suppression of AF. nih.gov Another preclinical study investigated the combination of ranolazine with selective inhibitors of the Na+/Ca2+ exchanger (NCX), such as ORM-10103. This combination therapy effectively prolonged the atrial effective refractory period and suppressed the induction of AF in an isolated heart model. nih.gov

The potential for combining ranolazine with other antianginal agents, such as trimetazidine, is also being explored, although their similar mechanisms of action may limit the synergistic benefit. abccardiol.org In oncology, the prospect of combining ranolazine with conventional chemotherapy is particularly intriguing. Preclinical findings suggest that ranolazine could not only exert its own anti-metastatic effects but also reduce the adverse cardiac and neurological effects of chemotherapy, offering a dual benefit. researchgate.net

Table 2: Preclinical Combination Therapies with Ranolazine

Combination Agent Disease Model Observed Synergistic Effect Reference(s)
Dronedarone Atrial Fibrillation Potent, atrial-selective depression of Na+ channel parameters and effective AF suppression. nih.gov
Selective NCX Inhibitors (e.g., ORM-10103) Atrial Fibrillation Prolonged atrial effective refractory period and reduced incidence of AF episodes. nih.gov
Chemotherapy Agents Cancer (Breast, Prostate, Melanoma) Potential for enhanced anti-cancer effectiveness and reduction of chemotherapy-induced adverse effects. researchgate.net

Q & A

Q. What are the primary ion channels modulated by m-Ranolazine in cardiac cells, and how can these effects be experimentally quantified?

this compound primarily inhibits the late sodium current (late INa) and the rapid delayed rectifier potassium current (IKr), with additional effects on peak ICa, IKs, and INa-Ca. These can be quantified using whole-cell patch-clamp techniques in isolated ventricular myocytes. For example, IC50 values for IKr inhibition (11.5 μM) and late INa (5.9 μM) were determined via concentration-response curves . Electrophysiological recordings in arterially perfused left ventricular wedge preparations further validate these effects by measuring action potential duration (APD) and transmural dispersion of repolarization (TDR) .

Q. How does this compound suppress early afterdepolarizations (EADs) in experimental models of arrhythmia?

this compound reduces EADs by attenuating late INa, which contributes to prolonged APD plateau phases. In guinea pig hearts, this compound (5–30 μM) significantly decreased EADs and ventricular tachycardia (VT) induced by anemone toxin (ATX-II), a late INa enhancer. This is measured using monophasic action potential (MAP) recordings and ECG monitoring in Langendorff-perfused heart models .

Q. What experimental models are suitable for evaluating this compound's antiarrhythmic potential?

Canine ventricular wedge preparations and isolated guinea pig hearts are validated models. These systems allow simultaneous recording of transmural APs and pseudo-ECGs to assess TDR and arrhythmia susceptibility. For example, this compound reduced TDR by differentially affecting epicardial (prolonged APD) and midmyocardial (shortened APD) cells, preventing torsade de pointes (TdP) in low-potassium conditions .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on this compound's dual effects on APD prolongation and antiarrhythmic activity?

While this compound alone prolongs QT intervals by ~20 ms at 10 μM, its suppression of late INa and TDR offsets pro-arrhythmic risks. In ATX-II-treated models, this compound reversed APD prolongation by >30% and eliminated VT episodes. Methodologically, combining optical mapping with voltage-sensitive dyes can spatially resolve APD heterogeneity, providing mechanistic clarity .

Q. What statistical approaches are critical for interpreting this compound's ion channel effects in multicellular preparations?

Avoid relying solely on p-values; report absolute APD changes, effect sizes (e.g., ΔAPD90), and confidence intervals. For example, this compound (10 μM) increased epicardial APD by 22% but reduced TDR by 15% in wedge preparations. Use mixed-effects models to account for inter-preparation variability .

Q. How can researchers optimize in vitro models to assess this compound's interaction with other ion channel blockers?

Co-application with selective inhibitors (e.g., E-4031 for IKr) in guinea pig hearts reveals synergistic effects. For instance, this compound attenuated APD prolongation caused by ATX-II + E-4031, demonstrating its role in mitigating compound arrhythmogenic triggers. Dose-response matrices (e.g., 0.1–50 μM this compound with 1–20 nM ATX-II) are essential for identifying therapeutic windows .

Methodological and Analytical Questions

Q. What protocols ensure reproducibility in quantifying this compound's effects on late INa?

Use voltage-clamp protocols with depolarizing steps to -20 mV (holding potential -120 mV) to isolate late INa. Include 300 ms test pulses with tetrodotoxin (TTX) controls to confirm specificity. Data should be normalized to cell capacitance and reported as current density (pA/pF) .

Q. How can liquid chromatography-mass spectrometry (LC-MS) be applied to analyze this compound metabolites in preclinical studies?

LC-MS with electrospray ionization (ESI+) detects major metabolites like O-desmethyl ranolazine. Use a C18 column (2.1 × 50 mm, 1.7 μm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate methods per ICH guidelines, ensuring limits of quantification (LOQ) ≤10 nM .

Data Interpretation and Contradiction Analysis

Q. Why does this compound increase QT interval but not TdP incidence in clinical studies?

While QT prolongation is observed, this compound reduces TDR (a key arrhythmia substrate) by differentially modulating epicardial and M-cell APDs. In wedge preparations, 10 μM this compound increased QT by 20 ms but decreased TDR by 12 ms, preventing reentrant circuits. Contrast this with pure IKr blockers, which increase both QT and TDR .

Q. How should researchers address variability in this compound's IC50 values across studies?

Variability arises from differences in experimental conditions (e.g., temperature, species). Standardize protocols: use 36–37°C, canine/human cardiomyocytes, and consistent drug perfusion rates. Meta-analyses pooling data from >5 studies can refine IC50 estimates (e.g., late INa IC50: 5.9–8.2 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Ranolazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
m-Ranolazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.